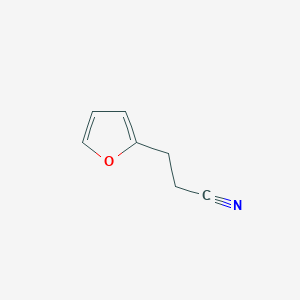

3-(Furan-2-yl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

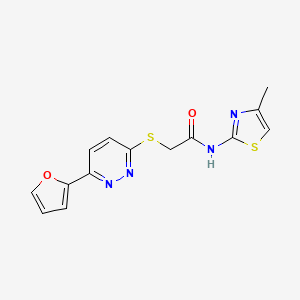

3-(Furan-2-yl)propanenitrile is a chemical compound with the molecular formula C7H7NO . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR and DFT studies . These studies can provide valuable information about the compound’s structure and its reactive electrophilic species .Chemical Reactions Analysis

Reactions of this compound have been studied extensively. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Wissenschaftliche Forschungsanwendungen

Chemistry of Furans

3-(Furan-2-yl)propanenitrile has been explored in the synthesis of functionalized bis(furan-2-yl)methanes and dihydropyridazines. These compounds have been used to study reactions with nitroso- and azoalkenes, leading to hetero-Diels–Alder adducts. Such chemical reactions have been instrumental in understanding the behavior of furan compounds under different chemical conditions (Lopes, Henriques, Paixão, & Melo, 2015).

Synthesis of Biheteroaryls

A study detailed the synthesis of biheteroaryl structures containing functionalized furans, a process that involved Knoevenagel condensation and isocyanide insertion. The use of 3-(2-furyl)-3-oxopropanenitrile in this process underscored the versatility of furan derivatives in creating complex organic structures (Balwe, Kim, Kim, & Jeong, 2019).

Photophysical Properties

Furans, including this compound derivatives, have been studied for their photophysical properties. Research into 2-(Alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones revealed potential applications in the field of metal ion sensors, particularly for detecting aluminum ions (Kumar, Kumawat, Gupta, & Sharma, 2015).

Solvent Polarity Effects

The effect of solvent polarity on the photophysical properties of furan derivatives has been a subject of study. Understanding how these properties change in different solvents provides insights into their potential applications in various chemical and biological systems (Kumari, Varghese, George, & Sudhakar, 2017).

Green Organic Chemistry

This compound has been used in green organic chemistry synthesis under microwave radiation. Its transformation by fungi into (R)-2-cyano-3-(furan-2-yl)propanamide demonstrates the compound's potential in environmentally friendly synthetic processes (Jimenez, Barreiro, Dos Santos, de Vasconcellos, Porto, & Batista, 2019).

Antimicrobial Activity

3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, which can be synthesized from 3-(furan-2-yl)propenoic acids, have shown promising antimicrobial activity against various microbes, including Candida albicans and Escherichia coli. This suggests potential applications in developing new antimicrobial agents (Kalyaev, Ryabukhin, Borisova, Ivanov, Boyarskaya, Borovkova, Nikiforova, Salmova, Ul'yanovskii, Kosyakov, & Vasilyev, 2022).

Wirkmechanismus

Target of Action

3-(Furan-2-yl)propanenitrile, a furan derivative, has been found to have antimicrobial activity . The primary targets of this compound are microbial organisms such as yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus . These organisms play a significant role in various infections and diseases.

Mode of Action

The mode of action of this compound involves its interaction with these microbial targets. The compound acts as an electrophilic species in its reactions . It undergoes hydroarylation of the carbon–carbon double bond of 3-(Furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . This interaction results in changes to the microbial organisms, leading to their suppression .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in microbial growth and proliferation. The compound’s action on these pathways leads to downstream effects that include the suppression of microbial organisms . .

Result of Action

The result of the action of this compound is the suppression of microbial organisms such as Candida albicans, Escherichia coli, and Staphylococcus aureus . This leads to its antimicrobial activity, making it potentially useful in the treatment of various infections caused by these organisms.

Safety and Hazards

Zukünftige Richtungen

The future directions for the study and application of 3-(Furan-2-yl)propanenitrile could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, its antimicrobial activity against yeast-like fungi Candida albicans suggests potential uses in the field of medicine .

Eigenschaften

IUPAC Name |

3-(furan-2-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTUKWXCIFHXKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2475000.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide](/img/structure/B2475002.png)

![2-[(3-chlorobenzyl)amino]-5-{(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2475003.png)

![1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2475008.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475010.png)

![6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile](/img/structure/B2475011.png)

![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2475014.png)